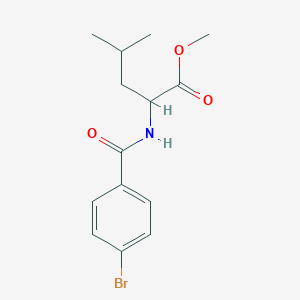

l-Leucine, N-(4-bromobenzoyl)-, methyl ester

Description

l-Leucine, N-(4-bromobenzoyl)-, methyl ester: is a chemical compound with the molecular formula C14H18BrNO3 and a molecular weight of 328.202 g/mol . This compound is a derivative of l-leucine, an essential amino acid, and features a bromobenzoyl group attached to the nitrogen atom and a methyl ester group attached to the carboxyl group of leucine .

Properties

IUPAC Name |

methyl 2-[(4-bromobenzoyl)amino]-4-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO3/c1-9(2)8-12(14(18)19-3)16-13(17)10-4-6-11(15)7-5-10/h4-7,9,12H,8H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYQPKDTWIBZHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of l-Leucine, N-(4-bromobenzoyl)-, methyl ester typically involves the following steps :

Preparation of 4-bromobenzoyl chloride: This is achieved by reacting 4-bromobenzoic acid with thionyl chloride.

Formation of l-leucine methyl ester hydrochloride: l-Leucine is reacted with methanol in the presence of hydrochloric acid to form the methyl ester.

Coupling Reaction: The 4-bromobenzoyl chloride is then reacted with l-leucine methyl ester hydrochloride in the presence of a base such as triethylamine to form l-Leucine, N-(4-bromobenzoyl)-, methyl ester.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

l-Leucine, N-(4-bromobenzoyl)-, methyl ester can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Amidation: The ester group can be converted to an amide under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Hydrolysis: Typically carried out using aqueous acid or base.

Amidation: Requires amines and often a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: Forms l-Leucine, N-(4-bromobenzoyl)-, carboxylic acid.

Amidation: Forms l-Leucine, N-(4-bromobenzoyl)-, amide derivatives.

Scientific Research Applications

Immunosuppressive Properties

One of the prominent applications of l-Leucine derivatives, including N-(4-bromobenzoyl)-, methyl ester, is their immunosuppressive effects. Research indicates that l-leucyl-l-leucine methyl ester (Leu-Leu-OMe) selectively targets cytotoxic T cells and natural killer (NK) cells while sparing helper T cells. This selectivity makes it a candidate for therapeutic strategies in transplant medicine.

- Case Study : A study involving canine models demonstrated that treatment with Leu-Leu-OMe prior to allogeneic marrow transplantation resulted in a significant reduction of graft-versus-host disease (GVHD) without adversely affecting engraftment rates when using autologous marrow .

- Mechanism : The mechanism involves the elimination of allosensitized cytotoxic T lymphocytes (CTLs) and NK activity, which are crucial for the rejection of transplanted tissues . This property can be harnessed to enhance the success rates of organ transplants.

Cancer Research

The compound's ability to modulate immune responses positions it as a valuable tool in cancer research. By selectively depleting certain immune cell populations, researchers can study tumor behavior and immune evasion mechanisms.

- Findings : In vitro studies have shown that Leu-Leu-OMe does not affect nonlymphoid tumor lines, highlighting its specificity . This specificity allows for targeted investigations into how tumors interact with immune cells.

- Potential Applications : The selective depletion of immune cells could facilitate the development of combination therapies that enhance the efficacy of existing cancer treatments by modulating the immune environment.

Cellular Proliferation Studies

The effects of l-leucyl-l-leucine methyl ester on cellular proliferation have been documented extensively. It has been shown to inhibit mitogen-induced blastogenesis while maintaining the capacity for autologous marrow engraftment.

- Experimental Evidence : In canine studies, Leu-Leu-OMe treatment led to reduced colony-forming unit-granulocyte-macrophage (CFU-GM) growth from treated marrow but allowed recovery when cocultured with untreated peripheral blood mononuclear cells (PBMC) . This suggests that while Leu-Leu-OMe inhibits certain proliferative responses, it does not irreversibly damage stem cell populations.

Development of Therapeutic Agents

The unique properties of l-Leucine derivatives have prompted research into their use as therapeutic agents. The ability to modulate immune responses and cellular interactions makes these compounds candidates for drug development.

- Research Trends : Ongoing research focuses on synthesizing new derivatives with enhanced efficacy and reduced side effects for clinical applications in immunotherapy and regenerative medicine.

Summary Table of Applications

Mechanism of Action

The mechanism of action of l-Leucine, N-(4-bromobenzoyl)-, methyl ester is not well-documented. it is likely to interact with biological molecules similarly to l-leucine, potentially influencing protein synthesis and metabolic pathways. The bromobenzoyl group may also confer unique properties, such as increased lipophilicity or altered binding affinity to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

l-Leucine methyl ester hydrochloride: Similar structure but lacks the bromobenzoyl group.

l-Methionine methyl ester hydrochloride: Another amino acid derivative with a methyl ester group but different side chain and functional groups.

Uniqueness

l-Leucine, N-(4-bromobenzoyl)-, methyl ester is unique due to the presence of the bromobenzoyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific research applications where such properties are desired.

Biological Activity

l-Leucine, N-(4-bromobenzoyl)-, methyl ester is a derivative of the essential amino acid leucine, modified to include a bromobenzoyl group. This modification may enhance its biological activity compared to its parent compound. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of l-Leucine, N-(4-bromobenzoyl)-, methyl ester is believed to be closely related to that of l-leucine. It likely interacts with various biological molecules, influencing protein synthesis and metabolic pathways. The presence of the bromobenzoyl group may impart unique properties such as increased lipophilicity and altered binding affinities to specific molecular targets.

Comparison with Similar Compounds

Biological Activity and Therapeutic Applications

- Protein Synthesis :

- Immunosuppressive Effects :

- Case Studies :

- Potential for Cancer Therapy :

Research Findings

Recent studies have focused on the pharmacological profiles of l-Leucine derivatives:

- Selective Toxicity : Studies have shown that Leu-Leu-OMe can eliminate NK cell function without affecting other lymphocyte populations. This specificity is attributed to the differential uptake mechanisms in cytotoxic versus helper T cells .

- Transport Mechanisms : The uptake of Leu-Leu-OMe by lymphocytes occurs through a saturable facilitated transport mechanism distinct from typical dipeptide transport systems. This unique property may enhance its efficacy as an immunotherapeutic agent .

Q & A

Q. What are the common synthetic routes for preparing l-leucine, N-(4-bromobenzoyl)-, methyl ester?

The compound is typically synthesized via amide coupling reactions between l-leucine methyl ester and 4-bromobenzoyl derivatives. For example:

- Triphosgene-mediated isocyanate formation : React 4-bromobenzoyl chloride with triphosgene to generate the corresponding isocyanate, which is then coupled with l-leucine methyl ester .

- Direct acylation : Use 4-bromobenzoyl chloride in the presence of a base (e.g., triethylamine) to acylate the amino group of l-leucine methyl ester in anhydrous solvents like dichloromethane or tetrahydrofuran .

Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Q. How is the compound characterized for structural confirmation?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in deuterated solvents (e.g., CDCl3 or DMSO-d6) to confirm the ester group (δ ~3.6–3.8 ppm for OCH3), amide linkage (δ ~7.5–8.5 ppm for CONH), and bromobenzoyl aromatic protons (δ ~7.2–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]+ for C14H17BrNO3+ at ~326.04 m/z) .

- Infrared Spectroscopy (IR) : Peaks for ester C=O (~1740 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Q. What thermodynamic properties are critical for experimental design?

While direct data for the compound is limited, related esters (e.g., l-leucine methyl ester) show:

- Vaporization enthalpy (ΔvapH) : ~320–353 K, determined via gas chromatography or static vapor pressure measurements .

- Solubility : Typically low in water but high in organic solvents (e.g., DMSO, ethanol). Use Hansen solubility parameters for solvent selection .

Advanced Research Questions

Q. How can the biological activity of this compound be assessed in cancer research?

- In vitro cytotoxicity assays : Treat cancer cell lines (e.g., HeLa, MCF-7) with the compound (0–100 µM) and measure viability via MTT or ATP-luciferase assays .

- Immunosuppressive activity : Test inhibition of natural killer (NK) cell function in mixed lymphocyte cultures using flow cytometry to assess CD107a degranulation .

- Metabolic stability : Incubate with liver microsomes (e.g., human CYP450 enzymes) and analyze degradation via LC-MS .

Q. What strategies enhance the bioactivity of this compound through structural modifications?

- Hybrid conjugation : Link the bromobenzoyl group to bioactive scaffolds (e.g., triterpenes or naphthoquinones) via amidation or esterification. For example:

- Conjugate with 24-nor-lupane triterpenes to target anti-inflammatory pathways .

- Attach to 1,4-naphthoquinone derivatives for antimicrobial activity via Michael addition .

- Stereochemical optimization : Synthesize enantiomers using chiral auxiliaries (e.g., L-proline) and compare activity via IC50 assays .

Q. How can functional groups (e.g., sulfonamides) be introduced to modify reactivity?

- Sulfonylation : React l-leucine methyl ester with 4-bromobenzenesulfonyl chloride in pyridine to form sulfonamide derivatives. Monitor reaction completion via TLC (hexane:ethyl acetate = 3:1) .

- X-ray crystallography : Confirm sulfonamide geometry (e.g., bond angles and dihedral angles) using single-crystal diffraction .

Q. How does the compound’s stability vary under physiological conditions?

Q. What advanced techniques resolve stereochemical ambiguities in derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.